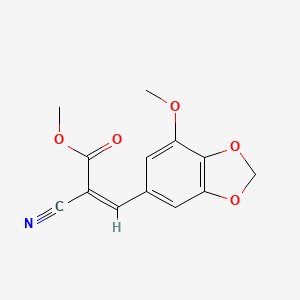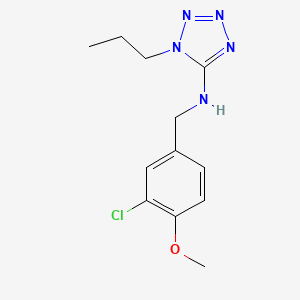
3-(1H-benzimidazol-2-yl)-N-(4-chlorobenzyl)-1-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL][(4-CHLOROPHENYL)METHYL]AMINE is a complex organic compound that features a benzodiazole ring and a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL][(4-CHLOROPHENYL)METHYL]AMINE typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Introduction of the Chlorophenyl Group: This step involves the reaction of the intermediate with 4-chlorobenzyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, [3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL][(4-CHLOROPHENYL)METHYL]AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the development of new bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, [3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL][(4-CHLOROPHENYL)METHYL]AMINE can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of [3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL][(4-CHLOROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole ring can engage in π-π stacking interactions, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Telmisartan: A compound with a similar benzodiazole structure, used as an antihypertensive agent.
Clemizole: An antihistaminic agent containing a benzodiazole ring.
Omeprazole: A proton pump inhibitor with a benzodiazole moiety.
Uniqueness
[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL][(4-CHLOROPHENYL)METHYL]AMINE is unique due to the presence of both a benzodiazole ring and a chlorophenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
属性
分子式 |
C17H18ClN3 |
|---|---|
分子量 |
299.8 g/mol |
IUPAC 名称 |
3-(1H-benzimidazol-2-yl)-N-[(4-chlorophenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C17H18ClN3/c18-14-9-7-13(8-10-14)12-19-11-3-6-17-20-15-4-1-2-5-16(15)21-17/h1-2,4-5,7-10,19H,3,6,11-12H2,(H,20,21) |
InChI 键 |
NDLVRBXFWWAUTQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCNCC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-chloro-4-methylbenzamide](/img/structure/B14999925.png)
![7-(4-tert-butylphenyl)-2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14999926.png)
![2-(4-chlorophenyl)-5-(4-methoxybenzyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B14999930.png)
![2-{[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]amino}-2-oxo-1-phenylethyl acetate](/img/structure/B14999933.png)
![Methyl 4-[5-(2-methoxyethyl)-6-oxo-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B14999937.png)
![1-(3,4-dimethylphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B14999952.png)

![2-(2-Methoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B14999970.png)
![ethyl 6-(3-bromobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999974.png)
![4-(1-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-1H-pyrazol-4-yl)pyridine](/img/structure/B14999982.png)
![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14999985.png)
![3-(4-Chlorophenyl)-5-{4-[(4-fluorobenzyl)oxy]phenyl}-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B14999990.png)
![ethyl 6-(2,2-dimethylpropanoylimino)-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999997.png)

